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Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzothiazole

Cat. No.: B1582302

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-
methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzothiazole Core in Modern
Chemistry

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the structural core of
numerous compounds with significant biological and industrial applications. Its unique
electronic properties and synthetic versatility have established it as a cornerstone in medicinal
chemistry and materials science. Within this important class of compounds, 2-Chloro-6-
methoxybenzothiazole (CAS No. 2605-14-3) emerges as a pivotal building block. The
strategic placement of a reactive chloro group at the 2-position and an electron-donating
methoxy group at the 6-position makes it an exceptionally valuable intermediate for the
synthesis of more complex molecular architectures.

This guide provides a comprehensive exploration of the essential physicochemical properties
of 2-Chloro-6-methoxybenzothiazole. Moving beyond a simple recitation of data, we will
delve into the causality behind its characteristics, provide validated protocols for its analysis,
and discuss its reactivity and handling from a field-proven perspective. The objective is to equip
researchers and drug development professionals with the foundational knowledge required to
effectively and safely utilize this versatile intermediate in their synthetic endeavors.
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Core Chemical Identity and Physicochemical Profile

2-Chloro-6-methoxybenzothiazole is a solid, light-yellow powder at ambient temperature.[1]
Its core structure consists of a benzene ring fused to a thiazole ring, with key substitutions that
dictate its chemical behavior.

e Chemical Structure:

o

IUPAC Name: 2-chloro-6-methoxy-1,3-benzothiazole[2]

[¢]

Molecular Formula: CsHsCINOS[3][4]

o

SMILES: COclccec2ne(Cl)sc2cl[3]

o

InChl Key: FVUFTABOJFRHSU-UHFFFAOYSA-N[3][4]

A summary of its key quantitative properties is presented below, providing at-a-glance
information critical for experimental design.

Property Value Source(s)
CAS Number 2605-14-3 [11[3][5]
Molecular Weight 199.66 g/mol [2][3]
Exact Mass 199.652 g/mol [4]
Physical Form Solid, Light Yellow Powder [1][3]
Melting Point 43-44 °C or 52-56 °C [31141[6]
Boiling Point 130-133 °C @ 7 Torr; 293.5 °C (4]
@ 760 mmHg
Density ~1.4 g/cm3 [1]14]
Flash Point >110 °C (>230 °F) [3][4]
XLogP3 (Lipophilicity) 3.7 [4]
Polar Surface Area (PSA) 50.4 A2 [4]
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Expert Insights: The variance in the reported melting point (43-44°C vs. 52-56°C) is noteworthy.
[3][4][6] This discrepancy may be attributable to different levels of purity or the presence of
polymorphic forms. Researchers should consider performing their own melting point
determination on their specific batch as a preliminary purity check. The high boiling point
indicates low volatility under standard conditions, simplifying handling, while the XLogP3 value
suggests significant lipophilicity, a key parameter in drug design for predicting membrane
permeability.

Synthesis and Chemical Reactivity

The utility of 2-Chloro-6-methoxybenzothiazole as a synthetic intermediate is primarily
derived from the reactivity of the C2-chloro substituent.

Synthetic Pathway: From Amine to Chloro

A common and effective method for the preparation of 2-Chloro-6-methoxybenzothiazole
involves a diazotization-substitution sequence starting from the corresponding amine, 2-amino-
6-methoxybenzothiazole.[6]

Protocol for Synthesis (adapted from literature[6]):

Diazotization: Dissolve 2-amino-6-methoxybenzothiazole (1.0 eq) in a mixture of formic acid,
glacial acetic acid, and concentrated hydrochloric acid.

e Cooling: Cool the solution to -5 °C in an ice-salt bath with continuous stirring.

 Nitrite Addition: Add a solution of sodium nitrite (NaNO3z) in water dropwise, maintaining the
temperature below 0 °C. The formation of the diazonium salt is the critical step.

e Reaction Quench: After the addition is complete, continue stirring for a short period (e.g., 15
minutes) at 0 °C.

« [solation: Pour the reaction mixture into dilute hydrochloric acid to precipitate the 2-Chloro-6-
methoxybenzothiazole product.

 Purification: The crude solid can be filtered and purified, for example, by extraction with a hot
solvent like ethanol.
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Caption: Synthetic pathway from the parent amine to the target chloro-derivative.

Core Reactivity

The key to this molecule's utility is the C2-Cl bond. The carbon atom at the 2-position is
electrophilic, making the chloro group an excellent leaving group for nucleophilic aromatic
substitution (SnAr) reactions. This allows for the straightforward introduction of a wide variety of
functional groups (e.g., amines, thiols, alcohols), making it a versatile precursor for creating
libraries of benzothiazole derivatives for screening in drug discovery programs.[7][8] The
methoxy group at the 6-position is an electron-donating group, which can influence the
reactivity of the aromatic ring in electrophilic substitution reactions, though the primary reactive
site remains the C2-chloro position.

Analytical Characterization Workflow

Confirming the identity and purity of 2-Chloro-6-methoxybenzothiazole is essential. A multi-
technique approach is standard practice.
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Caption: Logical workflow for the structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not readily available in public databases, the
expected chemical shifts can be predicted based on its structure and data from similar
benzothiazoles.[9][10]

e 1H NMR:

o Methoxy Protons (-OCHs): A sharp singlet integrating to 3 protons, expected around & 3.8-
4.0 ppm.

o Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (&
7.0-8.0 ppm). They will exhibit a characteristic splitting pattern (e.g., a doublet, a singlet-
like peak, and a doublet of doublets) based on their coupling with each other.

e 13C NMR:

o Methoxy Carbon (-OCHs): A signal around & 55-60 ppm.
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o Aromatic Carbons: Six signals in the d 110-160 ppm range for the carbons of the benzene
ring.

o Thiazole Carbons: Two distinct signals for the C2 (attached to Cl) and the quaternary
fusion carbon, expected to be significantly downfield (e.g., > & 150 ppm).

General Protocol for NMR Sample Preparation:

Sample Weighing: Accurately weigh 5-20 mg of the purified compound.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.qg., Chloroform-d, CDCIs) in a clean vial.

Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Analysis: Acquire the *H and 3C NMR spectra using a high-field NMR spectrometer.

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight.

o Expected Mass: The monoisotopic mass is 198.99 Da.[11]

o Key Feature: Due to the natural abundance of chlorine isotopes (3°Cl and 3’Cl in an ~3:1
ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion
peak (M*). There will be a peak at m/z corresponding to the 3°Cl isotopologue and another
peak at (M+2)* with approximately one-third the intensity, corresponding to the 3’Cl
isotopologue. This pattern is a definitive indicator of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.
o Expected Peaks:
o C-O Stretch (Aromatic Ether): Strong band around 1250-1200 cm™1.

o C=N Stretch (Thiazole): A characteristic band in the 1650-1550 cm~* region.
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o Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm~1 region.
o C-H Stretch (Aromatic & Methyl): Peaks just above and below 3000 cm~1.
o C-CI Stretch: Typically found in the 800-600 cm~1 region.

Safety, Handling, and Storage

Proper handling of 2-Chloro-6-methoxybenzothiazole is essential to ensure laboratory safety.
The compound is classified with specific hazards that necessitate appropriate precautions.

GHS Hazard Classification Summary:

Hazard Class GHS Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [3114]
) o Causes serious eye
Serious Eye Irritation H319 o [3114]
irritation

Safe Handling Protocol

e Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[4]
o Personal Protective Equipment (PPE):

o Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA
regulations (29 CFR 1910.133) or European Standard EN166.[12]

o Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.

[3]

o Respiratory Protection: For operations generating dust, use a NIOSH/MSHA approved
respirator (e.g., N95 dust mask).[3]

o Skin Protection: Wear a lab coat or other protective clothing.[4]
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e General Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and
any exposed skin thoroughly after handling.[12] Avoid formation of dust and aerosols.[4]

First Aid Measures

o Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation
persists, get medical advice/attention.[4][12]

« Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[12] Rinse
mouth with water.[4]

o Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin
irritation occurs, seek medical attention.[12]

 Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if
symptoms occur.[12]

Storage and Disposal

e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12]
Keep away from incompatible materials such as strong oxidizing agents.

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[12]

Conclusion

2-Chloro-6-methoxybenzothiazole is more than just a chemical compound; it is a versatile
tool for scientific innovation. Its well-defined physicochemical properties, coupled with its
predictable and useful reactivity, make it an indispensable intermediate in the synthesis of
novel compounds, particularly in the realm of drug discovery. Understanding its melting point,
solubility, and spectral characteristics is fundamental to its effective use, while adherence to
strict safety and handling protocols is paramount for ensuring researcher safety. This guide has
aimed to provide the authoritative grounding and practical insights necessary for scientists to
confidently and safely incorporate this valuable building block into their research and
development workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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